Dichloroketene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

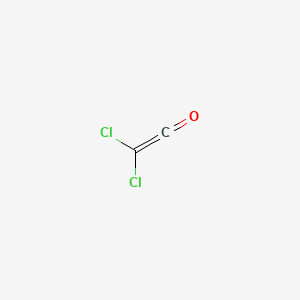

Dichloroketene, also known as this compound, is a useful research compound. Its molecular formula is C2Cl2O and its molecular weight is 110.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cycloaddition Reactions

Dichloroketene is primarily utilized in cycloaddition reactions, where it reacts with various dienes and other unsaturated compounds to form cyclic structures.

- Mechanism : The reactions typically proceed via [2+2] and [4+2] cycloaddition pathways.

- Case Study : In a study involving cyclopentadiene, this compound was shown to yield both [4+2] and [2+2] adducts depending on the reaction conditions. This dual reactivity highlights the compound's versatility in forming different products through careful manipulation of reaction parameters .

| Reaction Type | Reactants | Products | Reference |

|---|---|---|---|

| [4+2] | Cyclopentadiene + this compound | Cycloadducts (various stereoisomers) | |

| [2+2] | 2,4-Hexadiene + this compound | 2,2-Dichlorocyclobutanones |

Total Synthesis of Natural Products

This compound has been employed in the total synthesis of complex natural products. For instance, its use in the synthesis of gracilioether F demonstrates its capability to construct intricate molecular architectures with multiple stereocenters.

- Synthesis Steps : The total synthesis involved a Lewis acid-promoted ketene-alkene cycloaddition as a key step, showcasing this compound's role as an essential building block in synthetic pathways .

Hydrogen Transfer Reactions

Recent studies have identified this compound as a potential hydrogen-transfer receptor in catalytic processes. Its ability to facilitate hydrogen transfer reactions enhances its utility in organic transformations.

- Research Findings : In zeolite-catalyzed methanol-to-hydrocarbon reactions, this compound/acetyl species were found to improve selectivity towards aromatic products while suppressing alkane formation .

| Reaction Type | Role of this compound | Outcome | Reference |

|---|---|---|---|

| Hydrogen Transfer | Receptor for hydrogen transfer | Enhanced selectivity for aromatics |

Mechanistic Studies

Understanding the mechanisms by which this compound reacts is crucial for optimizing its applications.

- Dynamic Effects : Studies reveal that the periselectivity and reaction rates can vary significantly based on the reaction conditions and substrates involved .

- Isotope Effects : Kinetic isotope effects observed during reactions provide insights into the transition states and mechanisms involved in this compound chemistry .

Q & A

Q. What are the established methods for synthesizing dichloroketene, and how do reaction conditions influence yield and purity?

This compound is primarily synthesized via high-temperature (420°C) dehalogenation of trichloroacetyl chloride using metallic zinc, yielding ~70% this compound alongside residual precursor . Reaction conditions such as temperature, precursor purity, and zinc activation significantly impact yield. For example, hindered alkenes require zinc-mediated synthesis to avoid low cycloaddition yields . Methodological rigor, including vacuum distillation and controlled thermal gradients, is critical for reproducibility .

Q. How can this compound's reactivity be leveraged in cycloaddition reactions to form dichlorocyclobutanones?

This compound undergoes [2+2] cycloadditions with alkenes to form dichlorocyclobutanones, which are precursors to dichloroalkenes via photocycloreversion . Reaction efficiency depends on alkene steric and electronic properties. For unreactive alkenes (e.g., 2-cholestene), zinc-activated this compound generation is necessary to achieve measurable yields . Product characterization via NMR and X-ray crystallography ensures structural validation .

Q. What experimental evidence supports the concerted versus stepwise mechanism of this compound's cycloaddition reactions?

Kinetic isotope effect (KIE) studies using ¹³C-labeled cis-2-butene revealed an olefinic-carbon KIE of 0.993 ± 0.001, suggesting a non-concerted mechanism with entropic intermediates. The absence of isotope effects at methyl carbons (KIE = 1.000 ± 0.001) further supports a stepwise pathway involving a diradical intermediate . These findings contrast with traditional concerted [2+2] cycloaddition models, highlighting the need for advanced mechanistic probes.

Q. How can kinetic isotope effect (KIE) studies elucidate the transition state of this compound-mediated reactions?

Natural-abundance ¹³C NMR analysis of isotopomeric cyclobutanones derived from ¹³C-labeled alkenes provides intramolecular KIEs, offering insights into bond formation/breaking at the transition state . For this compound cycloadditions, KIEs <1 indicate asynchronous bond formation, guiding computational modeling of transition-state geometries. This methodology bridges experimental and theoretical approaches to reaction mechanism analysis.

Q. What analytical techniques are critical for characterizing this compound and its derivatives, especially novel compounds?

Structural elucidation relies on X-ray diffraction for crystalline intermediates (e.g., cyclobutanones) and NMR for regiochemical assignment. Gas-phase electron diffraction and high-temperature scattering experiments resolve this compound’s molecular geometry in dynamic systems . Mass spectrometry and IR spectroscopy further validate purity and functional groups .

Q. How should researchers address contradictions in reported yields of this compound reactions under varying conditions?

Discrepancies in yields (e.g., 30–70% for this compound synthesis) arise from precursor impurities, thermal gradients, or zinc activation states . Systematic replication with controlled variables (e.g., distilled trichloroacetyl chloride, standardized zinc preparation) and statistical analysis (e.g., ANOVA) can isolate causative factors. Transparent reporting of experimental parameters is essential for cross-study comparability .

Q. What considerations are essential for ensuring reproducibility in this compound synthesis and application?

Detailed protocols for precursor purification (e.g., vacuum distillation of trichloroacetyl chloride), reaction apparatus setup (e.g., quartz reactors for high-temperature synthesis), and characterization workflows (e.g., NMR integration parameters) must be documented . Collaborative validation through independent replication studies minimizes procedural biases.

Q. What role do computational models play in predicting this compound's reactivity and guiding experimental approaches?

Density functional theory (DFT) simulations predict regioselectivity in cycloadditions by modeling transition states and intermediates. For example, computational studies of this compound’s electrophilic carbene character explain its preference for electron-rich alkenes. Hybrid experimental-computational frameworks optimize reaction design and reduce trial-and-error experimentation .

Q. How does this compound facilitate the synthesis of bicyclic or polycyclic organic structures in complex organic syntheses?

This compound enables access to bicyclobutane intermediates via photocycloreversion of cyclobutanones, as demonstrated in azulene synthesis . Its compatibility with enyne substrates in Pauson-Khand reactions further supports polycyclic frameworks (e.g., α-chlorocyclopentenones) . Strategic use of protecting groups and tandem reactions enhances structural complexity.

Q. What are the challenges in determining the regioselectivity and stereochemistry of this compound reactions, and how can they be methodologically addressed?

Steric effects and electronic polarization dictate regioselectivity, but competing pathways complicate predictions. Chiral auxiliaries or asymmetric catalysis (e.g., Pd/C-triethylamine systems) can enforce stereochemical outcomes . Dynamic NMR and crystallographic analysis of diastereomeric products resolve ambiguities, while isotopic labeling tracks bond reorganization in mechanistic studies .

Properties

CAS No. |

4591-28-0 |

|---|---|

Molecular Formula |

C2Cl2O |

Molecular Weight |

110.92 g/mol |

InChI |

InChI=1S/C2Cl2O/c3-2(4)1-5 |

InChI Key |

TVWWMKZMZALOFP-UHFFFAOYSA-N |

SMILES |

C(=C(Cl)Cl)=O |

Canonical SMILES |

C(=C(Cl)Cl)=O |

Key on ui other cas no. |

4591-28-0 |

Synonyms |

dichloroketene |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.